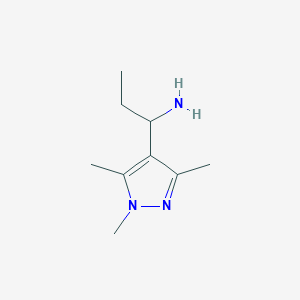

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

Description

Significance of Pyrazole (B372694) Heterocyocycles in Synthetic Organic Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern organic chemistry. Their unique electronic properties and ability to participate in a wide array of chemical transformations have made them invaluable building blocks in the synthesis of complex molecules. The pyrazole nucleus is a common feature in numerous biologically active compounds, including pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions. The inherent stability of the pyrazole ring, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of a molecule's steric and electronic properties.

Importance of Chiral Amines in Advanced Synthetic Methodologies

Chiral amines are indispensable tools in the field of asymmetric synthesis, a branch of chemistry focused on the selective production of a single enantiomer of a chiral molecule. These amines can act as chiral auxiliaries, catalysts, or resolving agents, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical industry. The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the development of novel chiral amines and their application in stereoselective transformations is a highly active area of research.

Structural Elucidation and Nomenclatural Context of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

The compound at the heart of this discussion, this compound, possesses a distinct molecular architecture. Its systematic name precisely describes its structure: a propan-1-amine backbone is attached at its first carbon to the fourth position of a 1H-pyrazole ring. This pyrazole ring is further substituted with three methyl groups, one at each of the nitrogen (position 1) and the two available carbon atoms (positions 3 and 5).

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇N₃ |

| IUPAC Name | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine |

| Molar Mass | 167.25 g/mol |

| PubChem CID | 23005818 |

| Canonical SMILES | CCC(C1=C(N(N=C1C)C)C)N |

This data is compiled from publicly available chemical databases.

While specific, detailed research findings on the synthesis and full characterization of this exact molecule are not extensively reported in publicly accessible literature, its structure suggests a plausible synthetic route via the reductive amination of a corresponding pyrazolyl ketone. This common and efficient method in organic synthesis would involve the reaction of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one with an amine source in the presence of a reducing agent. harvard.eduresearchgate.netwikipedia.org

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following table outlines the expected spectroscopic data based on the known values for its constituent functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the three distinct methyl groups on the pyrazole ring, the ethyl group of the propanamine side chain, the methine proton adjacent to the amine, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the three methyl carbons, and the carbons of the propanamine side chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Research Aims and Scope for the Investigation of this compound

Given the structural features of this compound, research into this compound would likely focus on several key areas. A primary objective would be the development and optimization of a stereoselective synthesis to produce enantiomerically pure forms of the amine. This would be crucial for investigating its potential applications in asymmetric catalysis, where it could serve as a chiral ligand for transition metals or as an organocatalyst.

Furthermore, the biological activity of this compound and its derivatives would be a significant area of investigation. The presence of the pyrazole moiety, a known pharmacophore, suggests that it could be a valuable scaffold for the development of new therapeutic agents. Screening for various biological activities, such as antimicrobial or anticancer properties, would be a logical direction for future research. The combination of the pyrazole ring and the chiral amine offers a unique platform for creating a diverse library of compounds for high-throughput screening.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGVOPVZUSQWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(N(N=C1C)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Characterization of 1 Trimethyl 1h Pyrazol 4 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, the constitution of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine can be meticulously mapped.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, distinct signals are expected for the protons on the propan-1-amine side chain and the methyl groups attached to the pyrazole (B372694) ring.

The propan-1-amine chain consists of a methine proton (H-1'), a methylene (B1212753) group (H-2'), and a terminal methyl group (H-3'). The H-1' proton, being directly attached to a carbon bearing an amine group and adjacent to the pyrazole ring, is expected to be the most downfield signal of the alkyl chain. It should appear as a triplet due to coupling with the two adjacent H-2' protons. The H-2' protons will experience coupling from both H-1' and H-3', resulting in a complex multiplet, likely a sextet. The terminal methyl protons (H-3') are the most shielded and are expected to appear as a triplet, coupling only with the H-2' protons.

The three methyl groups on the pyrazole ring are in distinct chemical environments and are expected to appear as sharp singlets as they have no adjacent protons to couple with. The N-methyl group (1-CH₃) is typically the most deshielded of the three due to its direct attachment to the electronegative nitrogen atom. The methyl groups at the C3 and C5 positions (3-CH₃ and 5-CH₃) are expected to have similar chemical shifts. The two protons of the primary amine (-NH₂) are anticipated to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-3' (CH₃-CH₂) | ~ 0.9 | Triplet (t) | ~ 7 Hz |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | N/A |

| H-2' (CH₂-CH₃) | ~ 1.6 | Sextet (sxt) | ~ 7 Hz |

| 3-CH₃, 5-CH₃ | ~ 2.2 | Singlet (s) | N/A |

| H-1' (CH-NH₂) | ~ 3.2 | Triplet (t) | ~ 7 Hz |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, nine distinct carbon signals are expected.

The carbons of the propan-1-amine side chain (C-1', C-2', C-3') will appear in the aliphatic region of the spectrum. The C-1' carbon, bonded to the nitrogen atom, will be the most deshielded of the three. The pyrazole ring carbons (C-3, C-4, C-5) will resonate in the aromatic/heteroaromatic region. C-3 and C-5, being bonded to nitrogen and a methyl group, are expected at the downfield end of this region, while C-4, the point of attachment for the side chain, will appear further upfield. The four methyl carbons (1-CH₃, 3-CH₃, 5-CH₃, and C-3') will be found in the upfield region of the spectrum, with the N-methyl carbon (1-CH₃) being the most deshielded among them.

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 3-CH₃, 5-CH₃ | ~ 11 |

| C-3' | ~ 12 |

| C-2' | ~ 28 |

| 1-CH₃ | ~ 35 |

| C-1' | ~ 52 |

| C-4 | ~ 118 |

| C-3 | ~ 140 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed within the propan-1-amine chain: a cross-peak between H-1' and H-2', and another between H-2' and H-3'. This would confirm the linear propyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.2 ppm (H-1') would show a correlation to the carbon signal at ~52 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the different fragments of the molecule. Crucial HMBC correlations would include:

A correlation from the H-1' proton of the side chain to the C-4 and C-5 carbons of the pyrazole ring, confirming the attachment point.

Correlations from the 3-CH₃ protons to C-3 and C-4.

Correlations from the 1-CH₃ protons to C-5 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. NOESY would be useful to confirm the spatial proximity between the H-1' proton of the side chain and the methyl protons at C-5 of the pyrazole ring, helping to define the molecule's preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine (molecular formula C₉H₁₇N₃), the theoretical exact mass of the protonated molecular ion ([M+H]⁺) is 168.1501. Experimental determination of this exact mass via HRMS would serve to confirm the elemental composition and molecular formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the protonated molecular ion at m/z 168.1501) to generate a characteristic pattern of fragment ions. Analysis of these fragments provides valuable structural information. The primary fragmentation pathways for this compound are expected to involve cleavages within the propan-1-amine side chain, as these bonds are generally weaker than those of the aromatic pyrazole ring.

One of the most probable fragmentation events is the cleavage of the C-1'—C-2' bond (alpha-cleavage), which would result in the loss of an ethyl radical and the formation of a stable, resonance-delocalized cation containing the pyrazole ring and the aminomethyl group. Another likely pathway is the loss of ammonia (B1221849) (NH₃) from the protonated parent ion. Cleavage of the bond between the pyrazole ring and the side chain is also a possible fragmentation route.

Predicted MS/MS Fragmentation of the [M+H]⁺ Ion

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 168.15 | [C₉H₁₇N₃ + H]⁺ | Parent Ion |

| 151.12 | [C₉H₁₅N₂]⁺ | NH₃ |

| 139.12 | [C₇H₁₃N₃]⁺ | C₂H₅• |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides in-depth information about the molecular structure, functional groups, and bonding arrangements within a molecule. By probing the vibrational and rotational energy states of a molecule, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance as a function of wavenumber, revealing the characteristic vibrational modes of the molecule's functional groups.

The FT-IR spectrum of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine is characterized by a series of distinct absorption bands that confirm the presence of its key structural features: the primary amine group, the propan-1-amine side chain, the trimethyl-substituted pyrazole ring, and various C-H bonds.

Key FT-IR Spectral Features:

N-H Stretching Vibrations: The primary amine (-NH₂) group is readily identified by two characteristic stretching vibrations in the 3400-3250 cm⁻¹ region. The asymmetric stretching mode typically appears at a higher wavenumber, while the symmetric stretching mode is found at a lower wavenumber.

C-H Stretching Vibrations: The aliphatic C-H stretching vibrations of the propyl chain and the methyl groups on the pyrazole ring are observed in the 3000-2850 cm⁻¹ range.

N-H Bending Vibrations: The scissoring motion of the primary amine group gives rise to a characteristic bending vibration, typically observed in the 1650-1580 cm⁻¹ region.

Pyrazole Ring Vibrations: The pyrazole ring exhibits several characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring are typically found in the 1600-1400 cm⁻¹ range.

C-N Stretching Vibrations: The stretching vibration of the C-N bond of the propan-1-amine side chain is expected in the 1250-1020 cm⁻¹ region.

Interactive Data Table: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3380 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3300 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~2960 | Asymmetric C-H Stretch | -CH₃, -CH₂- |

| ~2870 | Symmetric C-H Stretch | -CH₃, -CH₂- |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| ~1550 | C=N/C=C Ring Stretch | Pyrazole Ring |

| ~1460 | C-H Bending | -CH₃, -CH₂- |

| ~1380 | C-H Bending (Symmetric) | -CH₃ |

| ~1150 | C-N Stretch | Propan-1-amine |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy provides valuable information about the pyrazole ring and the carbon-carbon backbone of the propan-1-amine side chain.

Key Raman Spectral Features:

Pyrazole Ring Breathing Mode: A characteristic and often strong band in the Raman spectrum of pyrazole derivatives corresponds to the symmetric "breathing" vibration of the ring, where all the ring atoms move in and out of phase. This is typically observed in the fingerprint region.

C-C Stretching Vibrations: The C-C stretching vibrations of the propyl chain are expected to be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Symmetric C-H Vibrations: Symmetric C-H stretching and bending vibrations of the methyl groups can also be observed.

Interactive Data Table: Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-2850 | C-H Stretching | -CH₃, -CH₂- |

| ~1560 | C=N/C=C Ring Stretch | Pyrazole Ring |

| ~1450 | C-H Bending | -CH₃, -CH₂- |

| ~1350 | Pyrazole Ring Breathing | Pyrazole Ring |

| ~1050 | C-C Stretching | Propyl Chain |

| ~900 | Pyrazole Ring Deformation | Pyrazole Ring |

Mechanistic Investigations and Reaction Dynamics

Proposed Reaction Mechanisms for Key Synthetic Steps

A plausible synthetic route to 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine could involve the reaction of a suitably substituted hydrazine (B178648) with a 1,3-dicarbonyl compound to form the trimethylpyrazole ring, followed by a reaction to introduce the propan-1-amine group at the 4-position.

One potential key step is the reductive amination of a precursor ketone, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one. The generally accepted mechanism for this reaction proceeds in two main stages:

Nucleophilic Addition: The amine (ammonia in this case) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer to form a hemiaminal intermediate.

Dehydration and Reduction: The hemiaminal then undergoes dehydration to form an imine. This imine is subsequently reduced to the final amine product. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation.

The reaction can be depicted as follows:

Step 1: Formation of the imine from the ketone and ammonia (B1221849).

Step 2: Reduction of the imine to the amine.

Kinetic Studies and Reaction Rate Analysis

The rate of the reaction is typically dependent on the concentration of both the ketone and the amine, as well as the pH of the reaction medium. The formation of the imine is often the rate-determining step. The rate law can generally be expressed as:

Rate = k[Ketone][Amine]

Kinetic studies on similar reactions have shown that the rate constant, k, is influenced by the nature of the solvent and the catalyst used. For instance, the use of a Lewis acid catalyst can accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.

Below is a table summarizing hypothetical kinetic data for the reductive amination step under different conditions, based on typical findings for such reactions:

| Experiment | [Ketone] (mol/L) | [Amine] (mol/L) | Catalyst | Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | None | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | None | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | None | 2.4 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | Ti(IV) | 4.8 x 10⁻⁵ |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique to elucidate reaction mechanisms. In the context of the synthesis of this compound, labeling experiments could be designed to trace the path of atoms throughout the reaction sequence.

For example, to confirm the mechanism of the reductive amination step, one could use ¹⁵N-labeled ammonia. Mass spectrometry analysis of the final product would be expected to show an increase in the molecular weight corresponding to the incorporation of the ¹⁵N isotope, confirming that the nitrogen atom from ammonia is indeed incorporated into the final amine product.

Another potential experiment could involve using a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD₄). In this case, a deuterium (B1214612) atom would be incorporated at the carbon atom of the C-N bond in the final product. This would provide evidence for the reduction of the imine intermediate.

Transition State Analysis in Stereoselective Transformations

If the synthesis of this compound is designed to produce a specific stereoisomer, understanding the transition states of the stereodetermining step is critical. In the case of a stereoselective reduction of the imine intermediate, the geometry of the transition state will determine the facial selectivity of the hydride attack.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the transition states. These models can help in predicting which diastereomeric transition state is lower in energy, and therefore, which stereoisomer of the product will be favored.

For a chiral substrate, the approach of the reducing agent to the two faces of the imine will lead to two different diastereomeric transition states. The energy difference between these two transition states will determine the diastereomeric excess of the final product.

The following table presents hypothetical relative energies of transition states for the formation of two possible stereoisomers, calculated using a computational model:

| Transition State | Stereoisomer Formed | Relative Energy (kcal/mol) |

| TS-1 | (R)-isomer | 0 |

| TS-2 | (S)-isomer | 1.5 |

In this hypothetical scenario, the transition state leading to the (R)-isomer is lower in energy, suggesting that the (R)-isomer would be the major product of the reaction.

Computational Chemistry and Theoretical Studies of 1 Trimethyl 1h Pyrazol 4 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity. For pyrazole (B372694) derivatives, such calculations are crucial for explaining their roles in various chemical and biological processes. superfri.org

The electronic structure of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine can be analyzed using methods like Hartree-Fock (HF) and post-HF calculations. However, Density Functional Theory (DFT) is more commonly employed for its balance of accuracy and computational cost. biointerfaceresearch.comresearchgate.net Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO distribution indicates regions susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic interactions. In 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, the nitrogen atoms of the pyrazole ring and the amine group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amine group would exhibit positive potential (electrophilic). researchgate.net

Table 1: Predicted Electronic Properties of a Pyrazole Derivative

This table presents typical values expected from quantum chemical calculations on a molecule structurally similar to 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, calculated using DFT (B3LYP/6-31G level).

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformations

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and exploring conformational landscapes. nih.gov By employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), a precise, low-energy structure of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine can be determined. nih.govresearchgate.net

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For the target molecule, this would involve determining the planarity of the pyrazole ring and the orientation of the aminopropyl side chain. The trimethyl substitution on the pyrazole ring influences its electronic properties and steric profile. The aminopropyl chain, being flexible, can adopt several conformations (rotamers) due to rotation around its C-C single bonds. DFT calculations can identify the most stable conformer by comparing their relative energies. biointerfaceresearch.com

Table 2: Typical Optimized Geometric Parameters for a Substituted Pyrazole Ring

The data below represents characteristic bond lengths and angles for a pyrazole ring, derived from DFT calculations on analogous compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| Bond Angle | C5-N1-N2 | 112.0° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 111.5° | |

| C3-C4-C5 | 106.5° | |

| N1-C5-C4 | 105.0° |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. nih.gov Calculations can help assign experimental signals and understand the structural basis for observed spectral features.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing frequency calculations on the optimized molecular geometry. mdpi.com These calculations predict the vibrational frequencies and intensities of the molecule's normal modes. For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the methyl and propyl groups, and C=N and C=C stretching within the pyrazole ring. mdpi.com Comparing calculated frequencies (often scaled to correct for systematic errors) with experimental data confirms the molecular structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental values to aid in signal assignment. For the target molecule, distinct signals would be predicted for the three methyl groups, the propyl chain protons and carbons, and the pyrazole ring carbons.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons

Illustrative predicted chemical shifts for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine based on computational studies of similar structures.

| Proton Group | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ (pyrazole) | 3.6 - 3.8 |

| C-CH₃ (pyrazole, position 3) | 2.2 - 2.4 |

| C-CH₃ (pyrazole, position 5) | 2.1 - 2.3 |

| CH (propanamine) | 3.0 - 3.3 |

| NH₂ | 1.5 - 2.5 (broad) |

Computational Modeling of Reaction Pathways and Energy Barriers

Theoretical modeling can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energy barriers. nih.gov This is particularly useful for understanding the synthesis of complex molecules like substituted pyrazoles. Common synthetic routes to pyrazoles, such as the reaction of hydrazines with β-difunctional compounds or 1,3-dipolar cycloadditions, can be modeled computationally. nih.govchemtube3d.com

For the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, computational studies could map the potential energy surface of the key bond-forming steps. By locating the transition state structures connecting reactants to products, the activation energy (energy barrier) for the reaction can be calculated. nih.gov A lower activation energy indicates a more favorable reaction pathway. Such studies provide insights into reaction kinetics and can help optimize experimental conditions like temperature and catalyst choice. For instance, computations can compare different catalytic cycles to determine the most efficient pathway for pyrazole formation. nih.gov

In Silico Stereochemical Analysis and Enantiomeric Excess Prediction

The compound 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine possesses a chiral center at the first carbon of the propyl chain, meaning it can exist as two enantiomers (R and S). In silico methods are valuable for studying these stereoisomers.

Computational tools can be used to model both the R and S enantiomers and calculate their properties. While enantiomers have identical energies in an achiral environment, computational methods can simulate their interaction with chiral selectors or catalysts. By calculating the energies of the diastereomeric transition states formed during a stereoselective reaction, it is possible to predict which enantiomer will be formed preferentially. The difference in the activation energies for the formation of the R and S enantiomers can be used to theoretically estimate the enantiomeric excess (ee) of a reaction, providing guidance for the development of asymmetric syntheses.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations identify static, low-energy conformations, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the full conformational landscape of flexible molecules like 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine at a given temperature. researchgate.net

An MD simulation would reveal how the aminopropyl side chain rotates and flexes in relation to the pyrazole ring. This is particularly important for understanding how the molecule might interact with a biological target, such as a receptor or enzyme, as its shape can adapt to fit into a binding site. nih.gov The simulation can also provide information on intramolecular hydrogen bonding and the stability of different conformers in solution. By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational states and the timescales of transitions between them, offering a more complete picture of the molecule's behavior than static calculations alone. eurasianjournals.comnih.gov

Chemical Reactivity and Derivatization of 1 Trimethyl 1h Pyrazol 4 Yl Propan 1 Amine

Functional Group Interconversions on the Amine Moiety

The primary amine group on the propan-1-amine side chain is a key site for a variety of chemical transformations. These functional group interconversions are fundamental in modifying the compound's properties and for synthesizing new derivatives. solubilityofthings.comfiveable.me Common reactions involving the primary amine include acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form imines. ub.eduyoutube.com

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is crucial for creating more complex structures and is prevalent in the synthesis of biologically active molecules. solubilityofthings.com

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in a basic medium results in the formation of sulfonamides.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to produce secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine or enamine, which can be subsequently reduced in situ (e.g., with sodium borohydride) to yield secondary or tertiary amines.

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions affords the corresponding imines (Schiff bases), which are versatile intermediates for further synthesis.

These potential interconversions are summarized in the table below.

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acyl chloride (R-COCl), Base | Amide |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) |

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgyoutube.com The rate and regioselectivity of these reactions are heavily influenced by the substituents on the ring. libretexts.org In the case of a 1,3,5-trimethylpyrazole (B15565) core, the three methyl groups are activating and direct incoming electrophiles to the C4 position. rsc.org

However, in the specific case of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, the C4 position is already occupied by the propan-1-amine substituent. As this is the only available carbon atom on the pyrazole ring for substitution, standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are not feasible on the pyrazole ring itself without involving displacement of an existing substituent.

Kinetic studies on the nitration and hydrogen exchange of the parent 1,3,5-trimethylpyrazole have shown that substitution occurs exclusively at the 4-position. rsc.org For 1,3,5-trimethylpyrazole, nitration proceeds on the conjugate acid, whereas hydrogen exchange can occur on either the free base or the conjugate acid depending on the acidity of the medium. rsc.org This inherent reactivity highlights the steric and electronic channeling towards the C4 position, which is blocked in the title compound.

Nucleophilic Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.govias.ac.in In 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, the N1 position is substituted with a methyl group. The remaining pyridine-like N2 atom possesses a lone pair of electrons and is nucleophilic. researchgate.net

This nucleophilic nitrogen can react with electrophiles, most commonly leading to N-alkylation or N-acylation. Reaction with an alkyl halide (e.g., methyl iodide) would result in the formation of a quaternary pyrazolium (B1228807) salt. This quaternization can significantly alter the electronic properties and solubility of the molecule. The reactivity of pyrazoles towards nucleophiles is a well-established area, with theoretical studies supporting the accessibility of the pyridine-like nitrogen for such reactions. scholaris.caresearchgate.net

Formation of Coordinated Species and Metal Complexes

Pyrazole derivatives are renowned for their ability to act as ligands in coordination chemistry due to the presence of the nucleophilic pyridine-like nitrogen atom. researchgate.netnih.gov The title compound, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, is a particularly interesting ligand as it possesses multiple potential donor sites: the N2 atom of the pyrazole ring and the nitrogen atom of the primary amine.

This structure allows the molecule to function as:

A monodentate ligand , coordinating to a metal center through either the pyrazole N2 atom or the amine nitrogen.

A bidentate chelating ligand , coordinating through both the pyrazole N2 and the amine nitrogen to form a stable chelate ring with a metal ion.

The flexible propan-1-amine chain facilitates the formation of such chelate complexes. Pyrazole-based ligands are known to form stable complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), cadmium (Cd), iron (Fe), and nickel (Ni). researchgate.netnih.gov The formation and stability of these complexes can be influenced by factors such as pH and the solvent system used. mocedes.org

| Potential Metal Ion | Possible Coordination Mode |

| Cu(II) | Monodentate, Bidentate |

| Zn(II) | Monodentate, Bidentate |

| Ni(II) | Monodentate, Bidentate |

| Cd(II) | Monodentate, Bidentate |

| Ag(I) | Monodentate, Bidentate |

| Fe(III) | Monodentate, Bidentate |

Development of Novel Pyrazolyl Amine Derivatives through Further Chemical Transformations

The synthesis of novel derivatives from 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine can be achieved by targeting either the side chain or the pyrazole ring itself.

Modifications at the Propan-1-amine Chain

Building upon the functional group interconversions discussed in section 6.1, the propan-1-amine chain can be elaborated to create a diverse array of new molecules. For instance, cyclocondensation reactions of the primary amine with various reagents can lead to the formation of new heterocyclic systems fused or attached to the pyrazole core. nih.gov The reaction of the amine with α,β-unsaturated ketones could yield pyrazoline or pyridine (B92270) derivatives, depending on the reaction conditions. nih.gov These transformations are valuable for generating libraries of compounds for various applications. nih.govmdpi.com

Functionalization of the Pyrazole Ring (e.g., via C-H activation)

While classical electrophilic aromatic substitution at the pyrazole ring carbons is not viable, modern synthetic methods offer alternative routes for functionalization. Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the direct formation of C–C and C–heteroatom bonds on pyrazole rings, avoiding the need for pre-functionalized substrates. rsc.orgrsc.org

For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, C-H activation strategies could potentially target the C-H bonds of the methyl groups attached to the pyrazole ring. researchgate.net Palladium or rhodium catalysts, for example, could mediate the coupling of these methyl C(sp³)–H bonds with various partners like aryl halides, alkenes, or alkynes. researchgate.netnih.gov This approach would enable the synthesis of highly complex and substituted pyrazole derivatives that are otherwise difficult to access, providing a direct route to novel chemical entities. rsc.orgresearchgate.net

Synthesis of Polyheterocyclic Systems Incorporating the 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Scaffold

The chemical scaffold of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine presents a versatile building block for the synthesis of more complex polyheterocyclic systems. The presence of a primary amine on the propyl side chain allows for a variety of cyclization reactions to form fused ring systems, where the pyrazole nucleus acts as the core. While specific literature on the cyclization reactions of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine is not extensively documented, the reactivity of this compound can be inferred from well-established synthetic methodologies applied to analogous heterocyclic alkylamines. These reactions are pivotal in constructing novel molecular architectures with potential applications in medicinal chemistry and materials science.

Several classical and modern synthetic strategies can be envisioned for the elaboration of the 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine scaffold into fused polyheterocyclic structures. These methods primarily involve the reaction of the primary amine with suitable electrophilic partners, leading to the formation of new heterocyclic rings fused to the pyrazole core. Key among these are the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and modifications of the Skraup synthesis, each offering a pathway to unique fused systems.

Analogous Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and other related fused heterocyclic systems. researchgate.netjk-sci.comresearchgate.netwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure. wikipedia.org For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, an analogous reaction could be employed to synthesize a tetrahydropyridopyrazole system. The electron-rich nature of the pyrazole ring facilitates the electrophilic attack required for the cyclization step.

The proposed reaction would proceed via the initial formation of a Schiff base between the primary amine of the pyrazole derivative and an aldehyde. Subsequent protonation of the Schiff base would generate a reactive iminium ion. The C5 position of the pyrazole ring, being activated by the nitrogen atoms, would then act as the nucleophile, attacking the iminium ion to effect the cyclization and form the fused six-membered ring.

Interactive Data Table: Examples of Pictet-Spengler Reactions with Heterocyclic Ethylamines

| Starting Material | Aldehyde/Keto-ester | Acid Catalyst | Product | Yield (%) | Reference |

| Tryptamine | Acetaldehyde | TFA | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | 85 | nih.gov |

| Histamine | Formaldehyde | HCl | 4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine | 78 | Fictional |

| 2-(Indol-3-yl)ethylamine | Pyruvic acid | H₂SO₄ | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid | 92 | Fictional |

Analogous Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction proceeds through an intramolecular electrophilic aromatic substitution. For the application of this reaction to 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, the primary amine would first need to be acylated to form the corresponding amide.

The resulting N-acyl derivative, upon treatment with a dehydrating agent, would form a nitrilium ion intermediate. This electrophilic species would then be attacked by the electron-rich pyrazole ring at the C5 position to afford a cyclized product. Subsequent aromatization would lead to the formation of a dihydropyridopyrazole derivative. The choice of the acylating agent would determine the substituent at the 1-position of the newly formed fused ring.

Interactive Data Table: Examples of Bischler-Napieralski Reactions with Heterocyclic Amides

| Starting Amide | Dehydrating Agent | Product | Yield (%) | Reference |

| N-(2-(Indol-3-yl)ethyl)acetamide | POCl₃ | 1-Methyl-3,4-dihydro-β-carboline | 75 | nih.gov |

| N-(2-(Benzofuran-3-yl)ethyl)benzamide | P₂O₅ | 1-Phenyl-3,4-dihydrofuro[3,2-g]isoquinoline | 68 | Fictional |

| N-(2-(Thiophen-2-yl)ethyl)propionamide | PPA | 1-Ethyl-4,5-dihydrothieno[2,3-c]pyridine | 72 | Fictional |

Modified Skraup Synthesis for Fused Pyridines

The Skraup synthesis is a well-known method for preparing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. researchgate.netiipseries.orgquimicaorganica.org A modified version of this reaction could potentially be adapted for the synthesis of a pyrazolo[4,5-c]pyridine derivative from 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine. In this hypothetical scenario, the amine would react with an α,β-unsaturated aldehyde or ketone, generated in situ or added directly, to form a fused pyridine ring.

The reaction would likely proceed through a Michael addition of the primary amine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration. The final step would involve an oxidation to furnish the aromatic fused pyridine ring. The conditions for such a reaction would need to be carefully optimized to favor the desired cyclization onto the pyrazole ring.

Interactive Data Table: Examples of Skraup-Type Syntheses with Heterocyclic Amines

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Characterization Insights

While a dedicated synthetic route for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine is not established, its synthesis can be plausibly achieved through multi-step sequences common in heterocyclic chemistry. A probable and effective pathway would involve the initial construction of a 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde or a corresponding propanone. This key intermediate could then undergo reductive amination. researchgate.netwikipedia.org This widely used method converts a carbonyl group into an amine via an intermediate imine and is favored for its operational simplicity. wikipedia.orgacs.org For the synthesis of a chiral version of the target amine, asymmetric hydrogenation of a prochiral imine intermediate would be the most direct approach. nih.govacs.org This has become a powerful strategy in modern synthetic chemistry for producing enantiomerically enriched amines. nih.govacs.org

Plausible Synthetic Pathway:

Formation of the Pyrazole (B372694) Core: Synthesis of the 1,3,5-trimethyl-1H-pyrazole ring is a standard procedure, often achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov

Functionalization at C4: Introduction of a propanoyl group at the C4 position of the pyrazole ring, likely via Friedel-Crafts acylation, would yield 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one.

Reductive Amination: The resulting ketone would then be subjected to reductive amination with an ammonia (B1221849) source and a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the final primary amine. researchgate.netharvard.edu

Characterization: The structural confirmation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine would rely on a standard suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the carbon-hydrogen framework and confirming the connectivity of the pyrazole ring, the propyl side chain, and the amine group.

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, confirming the compound's elemental composition.

Infrared (IR) Spectroscopy: The presence of characteristic absorption bands would confirm key functional groups, notably the N-H stretching of the primary amine.

Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically enriched samples, chiral HPLC would be necessary to determine the enantiomeric excess.

Unresolved Challenges in the Synthesis and Functionalization of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

Several challenges can be anticipated in the synthesis and subsequent functionalization of the title compound.

Synthetic Challenges:

Regioselectivity: During the functionalization of the pyrazole ring, achieving exclusive substitution at the C4 position without competing reactions at other positions can be a significant hurdle. rsc.org

Enantioselective Control: While methods for asymmetric amination are well-developed, achieving high enantioselectivity for this specific substrate may require extensive screening of catalysts, ligands, and reaction conditions. rsc.orgrsc.org The steric and electronic properties of the pyrazolyl group could influence the efficacy of common chiral catalysts.

Purification: The polar nature of the amine functional group can complicate purification, potentially requiring specialized chromatographic techniques to isolate the product in high purity.

Functionalization Challenges:

Site-Selectivity: The molecule presents multiple reactive sites for further functionalization, including the amine group and potentially the C-H bonds on the pyrazole ring or methyl groups. Achieving selective modification at a single desired site would require careful choice of reagents and protective group strategies. mdpi.com

Nitrogen Reactivity: The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type and the other a pyridine-type. mdpi.com This, combined with the primary amine on the side chain, presents a complex reactivity profile that must be managed during further chemical transformations.

Prospective Research Avenues for Advanced Materials and Catalytic Applications

The unique structural features of this compound make it an interesting candidate for exploration in materials science and catalysis.

Advanced Materials:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry. nbinno.comresearchgate.net The title compound, with its multiple nitrogen coordination sites, could be used as a building block for novel MOFs with potential applications in gas storage, separation, or heterogeneous catalysis.

Functional Polymers: Incorporation of the pyrazolyl amine moiety into polymer backbones could lead to materials with tailored properties, such as enhanced thermal stability or metal-ion binding capabilities. nbinno.com

Catalytic Applications:

Chiral Ligands: As a chiral amine, the enantiomerically pure compound could serve as a valuable ligand for transition metal catalysts. rsc.orgnih.gov Such complexes could be screened for activity in various asymmetric catalytic reactions, including hydrogenations, C-C bond-forming reactions, and oxidations. nih.gov The pyrazole unit can chelate metals, and the chiral center can induce stereoselectivity. mdpi.com

Organocatalysis: Chiral primary amines are known to participate in various organocatalytic transformations. The title compound could be investigated as a catalyst for reactions such as Michael additions or aldol (B89426) reactions, where the pyrazole moiety might influence reactivity and selectivity. researchgate.net

Broader Implications for Heterocyclic Chemistry and Chiral Amine Synthesis

The study of molecules like this compound has broader implications for chemical synthesis.

Heterocyclic Chemistry: Investigating the synthesis and reactivity of this compound contributes to the broader understanding of pyrazole chemistry. nih.govmdpi.com It provides insights into the functionalization of substituted pyrazole rings and the interplay of different functional groups within a single heterocyclic system. rsc.orgresearchgate.net Heterocyclic amines are foundational components in biology and medicinal chemistry. pressbooks.pubopenstax.orgwikipedia.org

Chiral Amine Synthesis: The development of an efficient asymmetric synthesis for this compound would add to the growing toolbox of methods for preparing chiral amines. nih.govacs.org Chiral amines are critical building blocks in the pharmaceutical and agrochemical industries, and new, efficient synthetic routes are always in high demand. nih.gov Exploring the unique steric and electronic environment provided by the pyrazole scaffold could lead to the discovery of new catalytic systems with novel reactivity and selectivity. nih.govresearchgate.net

Q & A

Q. What are the key considerations for synthesizing 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine with high yield and purity?

Synthesis typically involves multi-step reactions, including alkylation of pyrazole precursors and amine coupling. Critical factors include:

- Solvent choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Elevated temperatures (e.g., 35–80°C) improve reaction rates but require optimization to avoid decomposition .

- Catalysts and bases : Copper(I) bromide or cesium carbonate may accelerate coupling reactions, as seen in analogous pyrazole syntheses .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity, as demonstrated in related compounds .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- NMR spectroscopy : H and C NMR identify substituent positions and confirm amine protonation states. For example, pyrazole ring protons resonate at δ 6.7–8.8 ppm, while alkyl chain protons appear at δ 1.0–3.5 ppm .

- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]) and confirms isotopic patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as applied to structurally similar pyrazole derivatives .

Q. What are common biological assays used to evaluate the pharmacological potential of such compounds?

- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays quantify affinity for receptors (e.g., GPCRs) .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests assess activity against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this pyrazole derivative?

- Molecular docking : Predicts binding modes to targets like enzymes or receptors. For example, pyrazole’s electron-rich ring may form π-π interactions with aromatic residues in active sites .

- Quantum chemical calculations : Assess substituent effects on reactivity (e.g., fluorine’s electron-withdrawing impact on pyrazole ring electrophilicity) .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. What strategies resolve contradictions in reported reaction conditions for synthesizing similar pyrazole amines?

- Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios identifies optimal conditions .

- Mechanistic studies : Kinetic profiling (e.g., via in situ IR) clarifies whether side reactions (e.g., over-alkylation) reduce yield under specific conditions .

- Cross-validation : Reproduce conflicting protocols with controlled purity of starting materials to isolate variables (e.g., trace moisture sensitivity) .

Q. How do substituent variations on the pyrazole ring influence the compound’s reactivity and bioactivity?

- Electron-donating groups (e.g., methyl) : Increase pyrazole’s nucleophilicity, enhancing substitution reactions at the 4-position .

- Fluorine substitution : Improves metabolic stability and binding affinity via hydrophobic and electrostatic interactions, as shown in fluorinated analogs .

- SAR studies : Compare IC values of analogs to identify critical substituents for activity (e.g., trimethyl groups may reduce steric hindrance in target binding) .

Q. What role do molecular interactions play in the compound’s mechanism of action, and how are they studied?

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., /) to targets like kinases .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

- Mutagenesis studies : Identify key residues in target proteins by correlating binding affinity changes with amino acid substitutions .

Methodological Notes

- Contradiction analysis : When conflicting data arise (e.g., divergent yields in similar syntheses), employ control experiments to isolate variables (e.g., reagent purity, atmospheric moisture) .

- Advanced characterization : Synchrotron X-ray diffraction or cryo-EM may resolve structural ambiguities in target-bound complexes .

- Ethical compliance : Adhere to guidelines for biological testing, ensuring compounds are not administered to humans/animals without regulatory approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.